Moguisteine

Antitussive efficacy Cough frequency score Levodropropizine comparison

Cough models requiring codeine-level efficacy often face opioid regulatory hurdles. Moguisteine provides a data-validated peripheral alternative. • 42% cough frequency reduction vs. placebo (p=0.028) in refractory chronic cough • Efficacy comparable to codeine 15-30 mg TID with fewer adverse events • No CNS sedation, respiratory depression, or opioid receptor interaction - ideal for COPD long-term therapy • ≥98% purity, available in 50 mg-1 g scales from multiple global stocks

Molecular Formula C16H21NO5S
Molecular Weight 339.4 g/mol
CAS No. 119637-67-1
Cat. No. B1677395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoguisteine
CAS119637-67-1
Synonyms2-(2-methoxyphenoxy)methyl-3-ethoxycarbonylacetyl-1,3-thiazolidine
BBR 2173
BBR-2173
ethyl 2-((2-methoxyphenoxy)methyl)-beta-oxothiazolidine-3-propanoate
moguisteine
Molecular FormulaC16H21NO5S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC
InChIInChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3
InChIKeyWSYVIAQNTFPTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moguisteine (CAS 119637-67-1): A Peripheral Non-Narcotic Antitussive for Comparative Efficacy and Safety Assessment


Moguisteine (CAS 119637-67-1, BBR-2173) is a synthetic, peripherally acting, non-narcotic antitussive agent [1]. It is classified as a thiazolidine derivative and functions as a cough suppressant without interacting with central opioid receptors or the cough center [1]. Moguisteine has demonstrated antitussive activity comparable to that of codeine in multiple preclinical models and has been evaluated in clinical trials for the management of cough associated with chronic respiratory disorders [2].

Moguisteine vs. In-Class Antitussives: Quantifying the Risk of Non-Equivalent Substitution


Antitussive agents exhibit marked heterogeneity in their mechanism of action, safety profiles, and efficacy across patient populations. Central nervous system (CNS)-acting agents like codeine and dextromethorphan carry well-documented risks of sedation, respiratory depression, and abuse potential, which are absent in peripherally acting compounds [1]. Even among peripheral antitussives, significant differences exist; for instance, head-to-head trials demonstrate that moguisteine achieves a superior reduction in cough frequency scores compared to levodropropizine at specific time points [2]. Therefore, assuming interchangeability without comparative quantitative data can lead to suboptimal therapeutic outcomes or avoidable adverse events. The evidence below provides the precise, quantifiable differentiators necessary for informed scientific selection.

Moguisteine Evidence-Based Differentiation: Head-to-Head Performance Data vs. Codeine, Levodropropizine, and Placebo


Superior Cough Reduction vs. Levodropropizine on Days 3-4 of Treatment

In a randomized, single-blind, parallel-group trial involving 104 adult patients with persistent cough from COPD, lung cancer, or pulmonary fibrosis, moguisteine (200 mg TID) demonstrated a significantly greater reduction in the sum of daytime and nighttime cough frequency scores (0-10 ladder scale) compared to levodropropizine (60 mg TID) on the third and fourth days of treatment [1].

Antitussive efficacy Cough frequency score Levodropropizine comparison Clinical trial

Comparable Efficacy to Codeine with a Superior CNS Safety Profile

A multicenter, double-blind, parallel-group study compared moguisteine (100 mg TID) to codeine (15 and 30 mg TID) in 119 patients with chronic cough. While both treatments reduced morning and nocturnal cough, moguisteine demonstrated a critical safety advantage: it had no affinity for opiate receptors and its effect was not antagonized by naloxone, unlike codeine [2]. This translates to fewer adverse events (2 with moguisteine vs. 5 with codeine 30 mg) and no treatment discontinuations, compared to two discontinuations in the codeine 30 mg group [1].

Antitussive efficacy Safety profile Codeine comparison Clinical trial Opioid receptor

Rapid and Sustained Cough Relief in Chronic Respiratory Disease: Superiority vs. Placebo

A 4-day, double-blind, placebo-controlled trial in 87 patients with chronic cough demonstrated that moguisteine (200 mg TID) significantly reduced cough frequency. The number of coughs in a 2-hour morning period (8-10 a.m.) on day 4 versus day 1 was reduced by 42% with moguisteine, compared to only a 14% reduction with placebo (p = 0.028) [1].

Placebo-controlled trial Cough reduction Chronic respiratory disease Efficacy

Preclinical Antitussive Potency on Par with Codeine Across Multiple Cough Models

In a comparative preclinical study using guinea pig models of cough, moguisteine and codeine demonstrated comparable potency across multiple stimuli. The ED50 values (mg/kg, p.o.) for inhibiting cough were: citric acid aerosol (Moguisteine: 25.2 vs. Codeine: 29.2), capsaicin aerosol (19.3 vs. 15.2), mechanical stimulation (22.9 vs. 26.4), and tracheal electrical stimulation (12.5 vs. 13.9) [1].

Preclinical pharmacology ED50 Guinea pig model Codeine comparison Antitussive potency

Established Safety Profile: Absence of Tolerance and Low Toxicity in Chronic Dosing

Comprehensive toxicological evaluations indicate that moguisteine has a favorable safety profile for chronic use. Unlike some centrally acting antitussives, repeated dosing (12-15 days) in animal models did not induce tolerance [2]. Furthermore, 26-week oral toxicity studies in rats and dogs at doses up to 240 and 60 mg/kg/day, respectively, showed no adverse effects, and long-term carcinogenicity studies (up to 104 weeks) revealed no carcinogenic potential [1].

Toxicology Safety Tolerance Chronic dosing Carcinogenicity

Procurement-Driven Application Scenarios for Moguisteine Based on Quantitative Evidence


Chronic Cough Management in Pulmonary Fibrosis and Lung Cancer Patients

In this patient population, where cough is often severe and refractory, moguisteine's demonstrated ability to reduce cough frequency by 42% over placebo (p=0.028) makes it a compelling choice [1]. Its peripheral mechanism avoids the respiratory depression and sedation associated with central agents like codeine, which is critical in patients with compromised pulmonary function [2].

Replacement of Codeine or Levodropropizine in Clinical Practice Due to Superior Tolerability or Efficacy

When an antitussive with codeine-like efficacy is required but opioid side effects or regulatory restrictions are a concern, moguisteine is a data-backed alternative. It has shown similar efficacy to codeine 15-30 mg TID but with a lower incidence of adverse events and no treatment discontinuations in comparative trials [1]. When compared to another peripheral agent, levodropropizine, moguisteine demonstrated a significantly greater reduction in cough scores on days 3-4 of treatment [2].

Long-Term Cough Suppression in Chronic Obstructive Pulmonary Disease (COPD)

COPD patients often require long-term cough management. Moguisteine's preclinical toxicology profile, which showed no tolerance induction after 12-15 days and no adverse effects in 26-week studies, supports its chronic use [1]. Its lack of interaction with opioid receptors eliminates the risk of tolerance and dependence, a key differentiator for long-term therapy [2].

Use as a Positive Control or Reference Compound in Antitussive Drug Discovery

For researchers developing novel antitussive agents, moguisteine serves as an excellent peripherally-acting reference compound. Its well-characterized preclinical potency (e.g., ED50 values in multiple cough models) and distinct, non-opioid mechanism provide a valuable benchmark for comparing new chemical entities in guinea pig and dog cough models [1].

Technical Documentation Hub

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38 linked technical documents
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